Chlordene

Catalog No.
S523480
CAS No.
3734-48-3
M.F
C10H6Cl6
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordene

CAS Number

3734-48-3

Product Name

Chlordene

IUPAC Name

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene

Molecular Formula

C10H6Cl6

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2

InChI Key

XCJXQCUJXDUNDN-UHFFFAOYSA-N

SMILES

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

solubility

In water, 4.62X10-4 mg/L @ 25 °C

Synonyms

Chlordene; AI3-15150; AI3 15150; AI315150

Canonical SMILES

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

The exact mass of the compound Chlorden is 335.8601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.62x10-4 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlordene (CAS 3734-48-3) is a chlorinated cyclodiene hydrocarbon, notable as the direct chemical precursor for the synthesis of the insecticides chlordane and heptachlor. While historically associated with pesticide manufacturing, its primary contemporary role is as a high-purity analytical reference material for environmental monitoring and toxicological research. It is crucial to distinguish pure Chlordene from "technical chlordane," a complex mixture of over 140 related compounds where Chlordene is only one component. This distinction is critical for procurement, as the specific molecular structure of Chlordene is required for reproducible results in synthesis and analytical quantification.

Substituting high-purity Chlordene (CAS 3734-48-3) with seemingly similar alternatives introduces critical errors in both synthesis and analysis. Using "technical chlordane" is unsuitable for precise applications, as it contains a variable mixture of cis-chlordane, trans-chlordane, heptachlor, nonachlor, and over 100 other compounds, making it impossible to isolate the effects or reaction pathways of pure Chlordene. Furthermore, substituting with other cyclodienes like Heptachlor or Dieldrin is invalid for metabolic or toxicological studies, as each compound follows a distinct metabolic pathway leading to different metabolites, such as the transformation of Chlordene to oxychlordane, which differs from the metabolism of Heptachlor to heptachlor epoxide. Therefore, for reproducible synthesis, accurate analytical calibration, or specific toxicological assessment, only the defined molecule, Chlordene, is acceptable.

Precursor Suitability: Essential Starting Material for Heptachlor Synthesis

Chlordene is the required starting material for the synthesis of heptachlor via free-radical chlorination. Patents describing this process specify chlordene as the reactant, where the objective is to achieve a high yield of heptachlor while minimizing the formation of byproducts like chlordane and nonachlor. The use of a high-purity chlordene precursor is critical to maximize the conversion to the desired, more insecticidally active heptachlor and simplify downstream purification.

Evidence DimensionRole in Synthesis
Target Compound DataDirect precursor to Heptachlor
Comparator Or BaselineChlordane/Nonachlor (Undesired byproducts of the same reaction)
Quantified DifferenceChlordene is the reactant; Chlordane/Nonachlor are side products to be minimized.
ConditionsFree-radical chlorination process for heptachlor manufacturing.

For any research or process development involving the synthesis of heptachlor or its derivatives, procuring pure chlordene is a non-negotiable starting point.

Analytical Specificity: Required for Accurate Quantification in Complex Matrices

Due to the complexity of chlordane-related environmental contamination, residue analysis requires the individual quantification of multiple components, including chlordene. Regulatory methods, such as those for food safety, set distinct maximum residue levels (MRLs) for the sum of chlordane isomers and oxychlordane, necessitating their separation and quantification against pure standards. Using a technical mixture as a standard is analytically invalid because it contains at least 26 components whose proportions degrade independently in the environment, making accurate calibration for any single component impossible. High-purity Chlordene is therefore essential for calibrating gas chromatography (GC) instruments to selectively identify and quantify this specific compound.

Evidence DimensionAnalytical Utility
Target Compound DataServes as a single-component Certified Reference Material (CRM) for instrument calibration.
Comparator Or BaselineTechnical Chlordane (A multi-component mixture with >26 compounds).
Quantified DifferenceEnables specific quantification of Chlordene vs. providing an unresolvable, composite signal for a complex mixture.
ConditionsGas-liquid chromatography with electron-capture detection (GC-ECD) or mass spectrometry (GC-MS) for residue analysis.

Labs conducting environmental testing or food safety analysis must procure high-purity Chlordene as a certified reference standard to achieve accurate, reproducible, and defensible results.

Metabolic and Toxicological Distinction: Unique Biological Transformation Pathway

In mammalian systems, chlordene is a known metabolic precursor to other toxicologically significant compounds. For instance, studies with liver microsomes show that chlordene can be metabolized into chlordene epoxide, 1-hydroxychlordene, and 1-hydroxychlordene epoxide. This pathway is distinct from that of its close analog heptachlor, which is primarily metabolized to heptachlor epoxide. This metabolic divergence is critical, as the resulting metabolites have different toxicities and bioaccumulation potentials. Therefore, studying the specific toxicological effects originating from chlordene exposure requires the pure compound, as co-exposure with other components in a technical mixture would confound the metabolic results.

Evidence DimensionPrimary Metabolites
Target Compound DataChlordene epoxide, 1-hydroxychlordene
Comparator Or BaselineHeptachlor (Metabolized to Heptachlor epoxide)
Quantified DifferenceProduces a different slate of primary metabolites, essential for accurate toxicological assessment.
ConditionsIn-vitro metabolism studies using mammalian liver microsomes.

Researchers investigating the specific metabolic fate and toxicity of chlordene cannot substitute it with heptachlor or technical mixtures without invalidating their conclusions.

Analytical Reference Standard for Environmental and Food Testing

For use as a certified reference material in the calibration of GC-MS and GC-ECD systems for the specific detection and quantification of chlordene residues in soil, water, and biological tissues, ensuring compliance with regulatory limits.

Starting Material for Process Chemistry and Synthesis R&D

As the requisite precursor in laboratory-scale or process scale-up synthesis of heptachlor and related cyclodiene derivatives, where starting material purity is essential for maximizing yield and minimizing difficult-to-remove impurities.

Toxicology and Metabolism Reference Compound

For in-vitro and in-vivo toxicological studies designed to isolate and characterize the specific metabolic pathways and biological effects of chlordene, distinct from the confounding effects of other components found in technical pesticide mixtures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

335.8601

LogP

5.57 (LogP)
log Kow = 5.57

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y0NOO4CU6D

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.0X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

3734-48-3

General Manufacturing Information

4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: INACTIVE
MFR BY CONDENSING HEXACHLOROCYCLOPENTADIENE, MADE BY CHLORINATING PENTANES: US PATENT 2,509,160, OR CYCLOPENTADIENE: US PATENT 2,606,910, WITH CYCLOPENTADIENE TO PRODUCE CHLORDENE ... .
A new method is developed to synthesize chlordene. Cyclopentadiene and sodium hypochlorite are reacted at 20-40 °C. The reaction product is collected from the liquid phase and reacted with cyclopentadiene. The reaction product is then chlorinated to obtain chlordene.
CYCLODIENE INSECTICIDES ARE HIGHLY CHLORINATED CYCLIC HYDROCARBONS WITH ENDOMETHYLENE BRIDGED STRUCTURES PREPARED BY DIELS-ALDER DIENE REACTION. DEVELOPMENT OF THESE MATERIALS RESULTED FROM HYMAN'S DISCOVERY IN 1945 OF CHLORDENE, THE ADDUCT OF HEXACHLOROCYCLOPENTADIENE & CYCLOPENTADIENE.
CHLORDENE IS AN INTERMEDIATE IN PRODUCTION OF THE INSECTICIDE CHLORDANE, & IS A MINOR CONSTITUENT OF LOW INSECTICIDAL ACTIVITY IN TECHNICAL CHLORDANE.
Termite-control agents are dispersed or dissolved in lubrication oils containing anionic and nonionic surfactants to yield a preparation having a high penetration rate into wood. A composition containing chlordene 50, polyoxyethylene alkylphenol ether-calcium dodecylbenzenesulfonate mixture 10, and lubricating oil 40% is given as an example.

Analytic Laboratory Methods

A method was developed to make a quantity of photoheptachlor-ketone available for identification of possible residues as well as for toxicological and metabolic studies. Heptachlor and chlordene are, respectively, hydrolyzed and metabolized to l-hydroxychlordene, which may be metabolically or chemically oxidized to l-ketochlordene, which may be photoisomerized to photoheptachlorketone. l-Hydroxychlordene is prepared synthetically from chlordene or by refluxing with silver carbonate in aqueous ethanol. l-Hydroxychlordene is oxidized to l-ketochlordene using activated manganese dioxide as the oxidant. A mixture of sodium dichromate, acetic acid, and water may also be used as an oxidant. This reagant is simple and gives good yields.

Interactions

Chlordene epoxide is only weakly toxic to houseflies because of its conversion to the Hydroxyepoxide; however, it can be slightly synergized by piperonyl butoxide. /chlordene epoxide/
Epinephrine is contraindicated since it may induce ventricular fibrillation due to the sensition of the myocardium by the chlorinated hydrocarbons. /Chlorinated hydrocarbon insecticides/

Dates

Last modified: 08-15-2023
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2: Simond AE, Houde M, Lesage V, Verreault J. Temporal trends of PBDEs and emerging flame retardants in belugas from the St. Lawrence Estuary (Canada) and comparisons with minke whales and Canadian Arctic belugas. Environ Res. 2017 Jul;156:494-504. doi: 10.1016/j.envres.2017.03.058. Epub 2017 Apr 26. PubMed PMID: 28419962.
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4: Brasseur C, Pirard C, L'homme B, De Pauw E, Focant JF. Measurement of Emerging Dechloranes in Human Serum Using Modulated Gas Chromatography Coupled to Electron Capture Negative Ionization Time-of-Flight Mass Spectrometry. Rapid Commun Mass Spectrom. 2016 Sep 21. doi: 10.1002/rcm.7745. [Epub ahead of print] PubMed PMID: 27654949.
5: L'Homme B, Calaprice C, Calvano CD, Zambonin C, Leardi R, Focant JF. Ultra-trace measurement of Dechloranes to investigate food as a route of human exposure. Chemosphere. 2015 Nov;139:525-33. doi: 10.1016/j.chemosphere.2015.07.043. Epub 2015 Aug 24. PubMed PMID: 26313934.
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